![molecular formula C24H20F3N3O3S2 B460230 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 445383-89-1](/img/structure/B460230.png)
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile” is a P-glycoprotein inhibitor . P-glycoprotein is known to be one of the most important active efflux transporters for drug disposition in humans .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl group, a thiophen-2-yl group, and a trifluoromethylpyridine-3-carbonitrile group .Applications De Recherche Scientifique
The compound , commonly referred to by its chemical structure “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile”, has several potential applications in scientific research. Below is a comprehensive analysis focusing on six unique applications, each with a detailed section.
Synthesis of Chiral Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinolines (THIQs) are recognized as ‘privileged scaffolds’ in medicinal chemistry due to their broad-spectrum biological activity. The compound can be used as a building block for the synthesis of chiral THIQ derivatives, which are valuable in drug development for conditions ranging from anti-inflammatory and antiviral to anticancer and Parkinson’s disease treatments .
Inhibitors for Influenza Virus Polymerase
Derivatives of the compound, particularly those containing the THIQ moiety, have been synthesized and evaluated as potent inhibitors of the influenza virus polymerase acidic (PA) endonuclease domain. This application is crucial for developing new antiviral drugs, especially in the face of emerging influenza strains .
Peripheral Catechol-O-Methyltransferase Inhibitors
The compound’s derivatives have been isolated from natural sources and synthesized from L-DOPA. They act as peripheral catechol-O-methyltransferase inhibitors (COMTI), which are significant for the treatment of Parkinson’s disease. This application leverages the compound’s ability to modulate enzyme activity related to neurotransmitter metabolism .
P-Glycoprotein Inhibition
The compound has been studied for its role as a P-glycoprotein inhibitor. P-glycoprotein is a critical efflux transporter affecting drug disposition in humans. Inhibiting its activity can enhance the absorption of chemotherapeutic agents in the gastrointestinal tract and facilitate their passage into the brain, which is beneficial for treating brain tumors .
Pharmacokinetic Studies
The compound and its metabolites have been subjects of pharmacokinetic studies to understand their behavior in human plasma. Such studies are essential for determining the dosage and delivery methods of drugs developed from this compound .
Synthesis of Natural Products and Pharmaceuticals
The compound serves as an important precursor in the synthesis of natural products and synthetic pharmaceuticals. Its structural complexity allows for the creation of diverse molecules with potential therapeutic effects .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as HM30181A , is P-glycoprotein (P-gp) . P-gp is one of the most important active efflux transporters for drug disposition in humans .
Mode of Action
HM30181A acts as a P-glycoprotein inhibitor . The presence of P-gp in the luminal side of gut enterocytes and the luminal side of the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma . Thus, HM30181A, by inhibiting P-gp activity, improves the absorption of P-gp substrate in the gastrointestinal tract and passage into the brain .
Biochemical Pathways
The inhibition of P-gp by HM30181A affects the drug disposition pathway . By inhibiting P-gp, HM30181A allows for increased absorption of P-gp substrates, such as chemotherapeutic agents, in the gut and their passage into the brain . This can potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors .
Pharmacokinetics
The pharmacokinetic properties of HM30181A have been studied using LC–MS–MS determination . The method was linear over concentration ranges of 0.5–50, 0.1–10, and 0.1–10 ng mL−1 for HM30181A, M1, and M2, respectively, in human plasma . The values of coefficient variation for the assay precision were <12.5, <9.10, and <9.96% for HM30181A, M1, and M2, respectively, in human plasma . The values of accuracy were 93.0–108, 94.7–104%, and 95.7–105% for HM30181A, M1, and M2, respectively, in human plasma .
Result of Action
The inhibition of P-gp by HM30181A potentiates the cytotoxicity of a typical P-gp substrate paclitaxel in human and murine multidrug resistance lines . This suggests that HM30181A could potentially enhance the efficacy of chemotherapeutic agents, particularly in the treatment of brain tumors .
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S2/c1-32-19-8-14-5-6-30(12-15(14)9-20(19)33-2)22(31)13-35-23-16(11-28)17(24(25,26)27)10-18(29-23)21-4-3-7-34-21/h3-4,7-10H,5-6,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRKKVSXUYILQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.